

# Flovagatran (TGN 255): A Technical Guide to a Novel Direct Thrombin Inhibitor

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## Compound of Interest

Compound Name: *Flovagatran*

Cat. No.: *B1672847*

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## Abstract

**Flovagatran**, also known as TGN 255, is a potent, reversible, small molecule direct thrombin inhibitor (DTI). It demonstrates high affinity for the thrombin active site, with a  $K_i$  of 9 nM, positioning it as a significant subject for research in the field of anticoagulation.[1] Initially developed by Trigen Holdings AG for the prevention of thrombosis, its development was ultimately discontinued. This guide provides a comprehensive technical overview of **Flovagatran**, consolidating available preclinical data, experimental methodologies, and its mechanism of action.

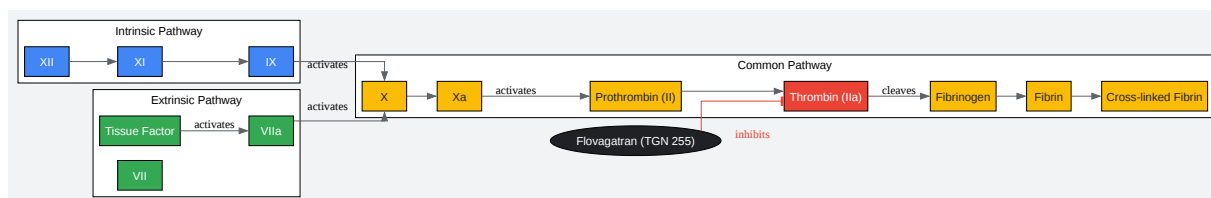
## Core Compound Characteristics

**Flovagatran** acts as a direct inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade. By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.

Property	Value	Source
Synonyms	TGN 255, Flovagatran Sodium	MedChemExpress
CAS Number	871576-03-3	MedChemExpress
Mechanism of Action	Reversible Direct Thrombin Inhibitor	MedChemExpress
Inhibitory Constant (K <sub>i</sub> )	9 nM	[1]
Active Metabolite	TRI 50c	[2]
Therapeutic Area (Investigational)	Arterial and Venous Thrombosis	[1]

## Mechanism of Action: Direct Thrombin Inhibition

**Flovagatran** exerts its anticoagulant effect by directly binding to the active site of thrombin, preventing its interaction with substrates like fibrinogen. Unlike indirect thrombin inhibitors (e.g., heparin), its action is independent of antithrombin and can inhibit both free and clot-bound thrombin.



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Figure 1: Mechanism of action of **Flovagatran** in the coagulation cascade.

## Preclinical Studies: A Canine Model of Cardiopulmonary Bypass

A key study evaluated the pharmacodynamic and efficacy profile of TGN 255 in a canine model of cardiopulmonary bypass (CPB) and simulated mitral valve repair.<sup>[2]</sup> The study was designed to establish effective dosing and assess the anticoagulant effects of the compound.

### Experimental Protocols

The study was conducted in three phases with a total of 10 dogs.<sup>[2]</sup>

#### Phase 1: Dose-Ranging in Conscious Animals (n=6)

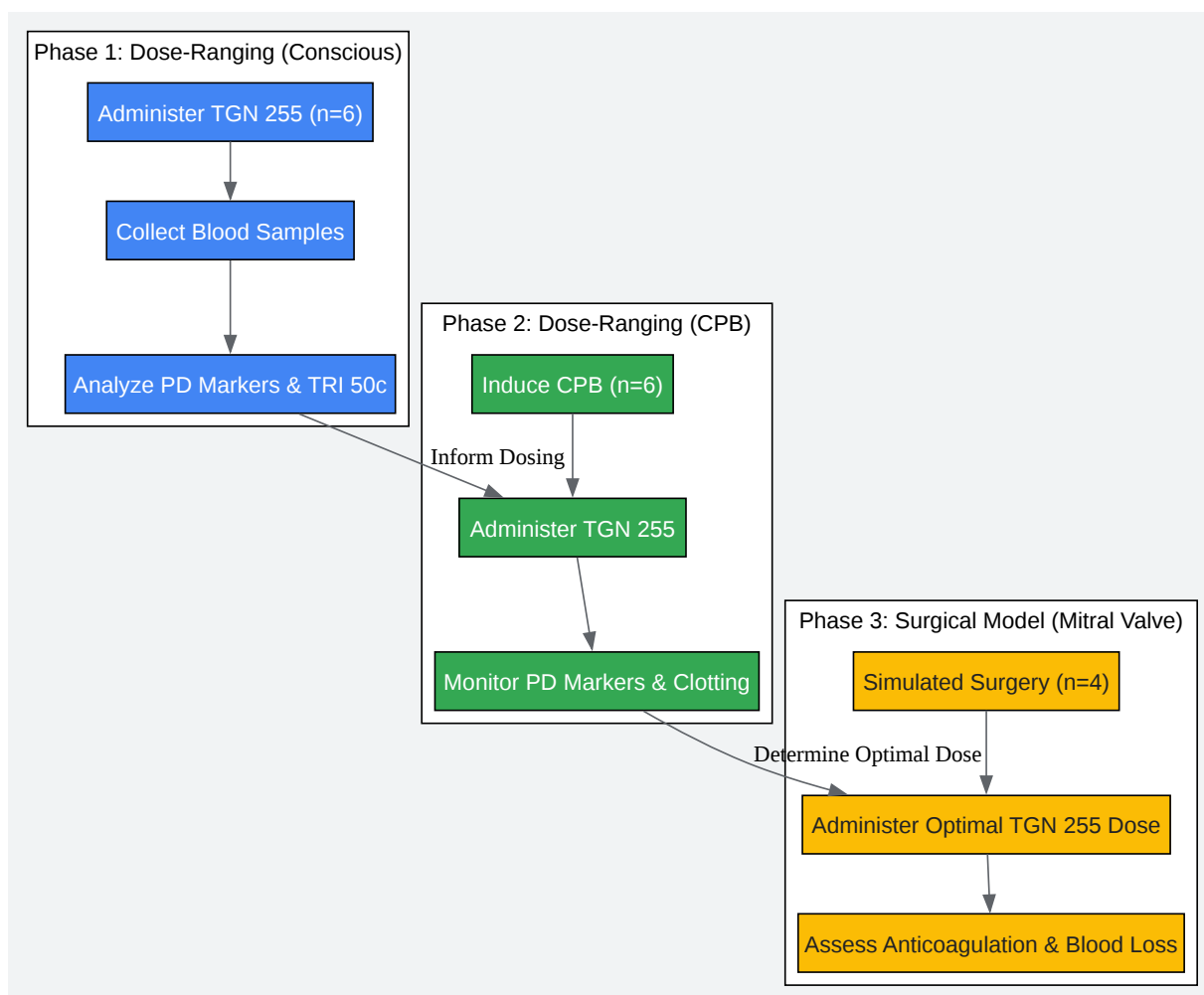
- Objective: To determine the dose-response of TGN 255 on pharmacodynamic (PD) markers.
- Methodology: Conscious dogs received varying bolus doses and infusions of TGN 255. Blood samples were collected to measure PD markers, hematology, and plasma concentrations of the active metabolite, TRI 50c.

#### Phase 2: Dose-Ranging during Cardiopulmonary Bypass (n=6)

- Objective: To assess the anticoagulant efficacy and safety of TGN 255 during a terminal CPB procedure.
- Methodology: Anesthetized dogs underwent CPB. Different dosing regimens of TGN 255 were administered. PD markers, hematology, and signs of bleeding or clotting were monitored throughout the procedure.

#### Phase 3: Simulated Mitral Valve Repair (n=4)

- Objective: To evaluate the optimal TGN 255 dosing regimen in a surgical setting.
- Methodology: Dogs underwent a terminal simulated mitral valve repair on CPB using the optimized dose from the previous phases. Anticoagulation, PD markers, and post-operative blood loss were assessed.



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Figure 2: Workflow of the preclinical canine study of TGN 255.

## Pharmacodynamic and Efficacy Data

The study demonstrated a dose-dependent anticoagulant effect of TGN 255. The optimal regimen for the surgical phase was determined to be a 2.5-mg/kg bolus followed by a 10-mg/kg/h infusion.<sup>[2]</sup> This dose provided effective anticoagulation for the CPB procedure with minimal post-operative blood loss.<sup>[2]</sup>

Table 1: Pharmacodynamic Effects of TGN 255 in Canine CPB Model (2.5 mg/kg bolus + 10 mg/kg/h infusion)

Parameter	Baseline (Mean ± SD)	During CPB (Target/Observation)	2 Hours Post-Bypass (Mean)
Activated Clotting Time (ACT)	73 seconds	> 400 seconds	169 seconds
Whole Blood Thrombin Time (WBTT)	Not specified	> 350 seconds	Not specified
Platelet Count	Not significantly affected	Conservation of platelet counts noted	Not specified
TRI 50c Plasma Level	0	~15 µg/mL	Not specified

Data extracted from Nelson DA, et al. J Extra Corpor Technol. 2008 Jun;40(2):116-22.<sup>[2]</sup>

A higher dose regimen (5-mg/kg bolus and 20 mg/kg/h infusion) led to significant elevation of all PD markers but also resulted in hemorrhagic and paradoxical thrombogenic effects during CPB.<sup>[2]</sup>

## Pharmacokinetic Profile

The plasma concentrations of the active metabolite, TRI 50c, were measured during the CPB studies.

Table 2: Pharmacokinetic Parameters of TRI 50c in a Canine Model

Parameter	Value Range
Time to Peak Plasma Concentration (Tmax)	10 - 50 minutes
Mean Total Dose Administered	17.4 mg/kg (range: 13.3-23.6 mg/kg)
Peak Plasma Concentration (Cmax) at 20.6 µg/mL	Achieved with 5-mg/kg bolus + 20 mg/kg/h infusion

Data extracted from Nelson DA, et al. J Extra Corpor Technol. 2008 Jun;40(2):116-22.[2]

## Clinical Development and Status

Trigen Holdings AG advanced **Flovagatran** to a Phase III clinical trial. The Investigational New Drug (IND) application was opened by the FDA in early 2007 to study the drug's ability to prevent thrombosis in the extracorporeal circuit of hemodialysis patients. However, the development of **Flovagatran** was later discontinued.

## Conclusion for Drug Development Professionals

**Flovagatran** (TGN 255) is a well-characterized direct thrombin inhibitor with demonstrated potent anticoagulant effects in preclinical models. The available data from the canine CPB study provide a solid foundation for understanding its pharmacodynamic and pharmacokinetic properties. While its clinical development was halted, the information presented in this guide may be valuable for researchers investigating new anticoagulants, particularly for applications requiring rapid onset and reversible action, such as in extracorporeal circuits. The clear dose-response relationship and the identification of an effective therapeutic window in a relevant animal model are key takeaways for future research in this area.

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## References

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